Cas no 126006-69-7 (Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester)

Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester structure
126006-69-7 structure
Nome del prodotto:Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
Numero CAS:126006-69-7
MF:C23H32O7
MW:420.5
CID:196095
PubChem ID:14466085

Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
    • Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1
    • 1H-Cyclobut[e]indene, benzoic acid deriv.
    • Armillane
    • Armillarizin
    • Benzoicacid, 2,4-dihydroxy-6-methyl-,decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, [2R-(2a,2ab,3b,4a,4aa,7aa,7bb)]-
    • Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
    • 126006-69-7
    • DTXSID201099911
    • Inchi: 1S/C23H32O7/c1-11-5-12(25)6-16(26)18(11)20(28)30-17-9-22(4)14-8-21(2,3)7-13(14)19(27)15(10-24)23(17,22)29/h5-6,13-15,17,19,24-27,29H,7-10H2,1-4H3/t13-,14+,15-,17-,19+,22-,23+/m1/s1
    • Chiave InChI: JUUSWGGXNLLISZ-XUCZPFGZSA-N
    • Sorrisi: C(O[C@H]1[C@@]2(O)[C@H](CO)[C@@H](O)[C@@]3([H])[C@@]([H])([C@@]2(C)C1)CC(C)(C)C3)(=O)C1=C(C)C=C(O)C=C1O

Proprietà calcolate

  • Massa esatta: 420.21480336g/mol
  • Massa monoisotopica: 420.21480336g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 4
  • Complessità: 695
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 127Ų
  • XLogP3: 3.7
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.